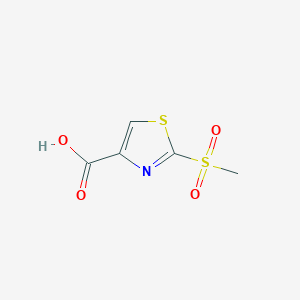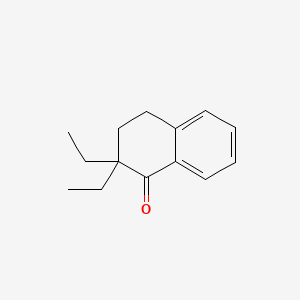
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two ethyl groups attached to the second carbon atom and a ketone functional group at the first carbon atom of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and ethylating agents.
Ethylation: The naphthalene derivative undergoes ethylation at the second carbon atom using ethylating agents like diethyl sulfate or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclization: The ethylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene ring system. This step often involves the use of Lewis acids like aluminum chloride or boron trifluoride.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the first carbon atom. Common oxidizing agents include chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-Diethyl-3,4-dihydronaphthalen-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include oxidized derivatives (carboxylic acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a fully saturated ring system.
2,2-Diethyl-3,4-dihydro-1-naphthaldehyde: Similar structure with an aldehyde group instead of a ketone group.
Uniqueness
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ketone functional group
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
WULYFDAAVWLVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
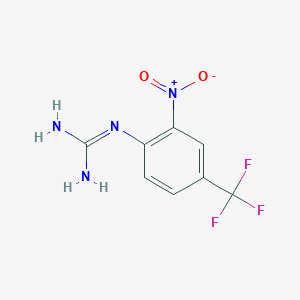
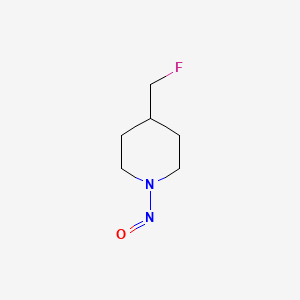
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
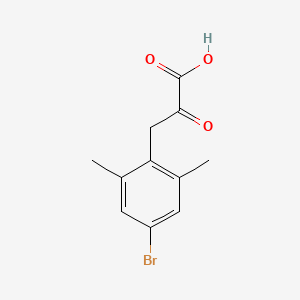

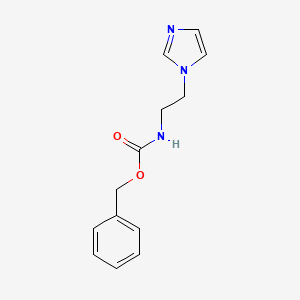
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
